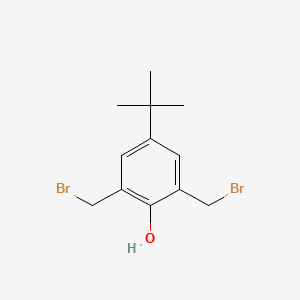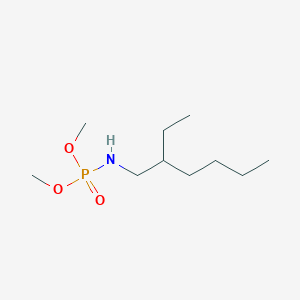
Dimethyl(2-ethylhexyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-ethylhexyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(2-ethylhexyl)phosphoramidate typically involves the reaction of dimethyl phosphoramidate with 2-ethylhexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the phosphoramidate bond .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-ethylhexyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phosphoramidate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl(2-ethylhexyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl(2-ethylhexyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl(2-ethylhexyl)phosphoramidate include:
- Dimethyl(2-hydroxyethyl)phosphoramidate
- Dimethyl(2-ethylhexyl)phosphonate
- Dimethyl(2-ethylhexyl)phosphine oxide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties, which make it particularly useful in specific applications such as flame retardancy and enzyme inhibition .
Propiedades
Número CAS |
5443-76-5 |
|---|---|
Fórmula molecular |
C10H24NO3P |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
N-dimethoxyphosphoryl-2-ethylhexan-1-amine |
InChI |
InChI=1S/C10H24NO3P/c1-5-7-8-10(6-2)9-11-15(12,13-3)14-4/h10H,5-9H2,1-4H3,(H,11,12) |
Clave InChI |
OITVFTJGOBRCRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


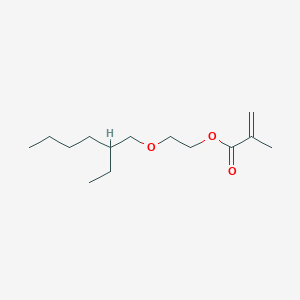
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
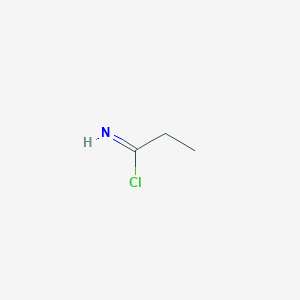

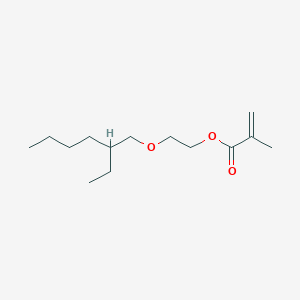
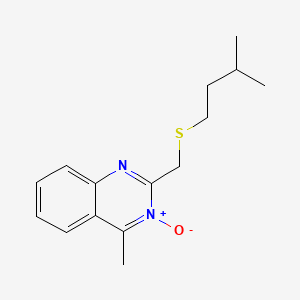

![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
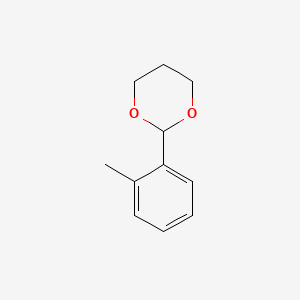
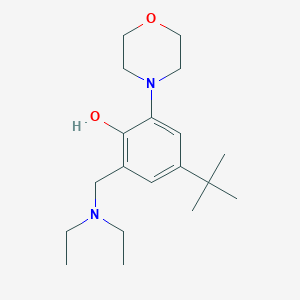
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
